Scandium trifluoromethanesulfonimide

CAS No.:

Cat. No.: VC16535960

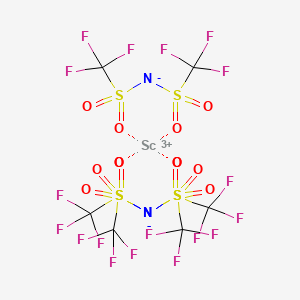

Molecular Formula: C6F18N3O12S6Sc

Molecular Weight: 885.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6F18N3O12S6Sc |

|---|---|

| Molecular Weight | 885.4 g/mol |

| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;scandium(3+) |

| Standard InChI | InChI=1S/3C2F6NO4S2.Sc/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |

| Standard InChI Key | FUXLYEZEIZAKTL-UHFFFAOYSA-N |

| Canonical SMILES | C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sc+3] |

Introduction

Chemical Identity and Structural Features

| Property | Value |

|---|---|

| CAS Number | 176726-07-1 |

| Molecular Formula | |

| Molecular Weight | 885.36 g/mol |

| Appearance | White crystalline solid |

| Stability | Air- and moisture-stable |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

Synthesis and Purification

Scandium trifluoromethanesulfonimide is synthesized via the reaction of scandium oxide () with trifluoromethanesulfonimidic acid () under anhydrous conditions . The process involves:

-

Dissolving in concentrated at elevated temperatures (80–100°C).

-

Filtering the mixture to remove unreacted oxide.

-

Recrystallizing the product from a hot acetonitrile-diethyl ether mixture to yield anhydrous crystals .

The purity of the catalyst is critical for optimal performance, with commercial grades typically exceeding 97% .

Catalytic Applications in Organic Synthesis

Acetalization and Ketalization Reactions

Friedel-Crafts Alkylation

In Friedel-Crafts reactions, facilitates the alkylation of electron-rich aromatics with allylic alcohols. For instance, the reaction of indole with cinnamyl alcohol yields 3-allylindole with 92% selectivity and 85% conversion at 50°C . The catalyst’s strong acidity suppresses side reactions such as polymerization, a common issue with .

Asymmetric Catalysis

Comparative Analysis with Scandium Triflate

Recent Advances and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume